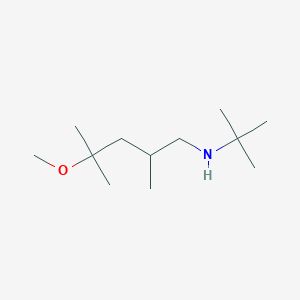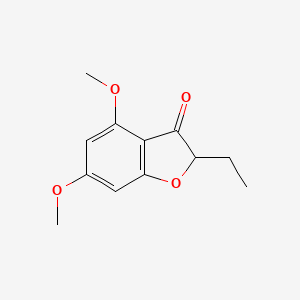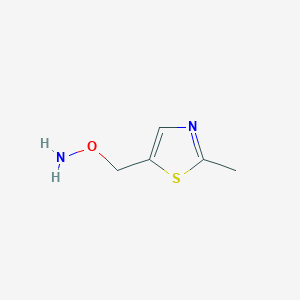
1-(2,5-Dimethylphenethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenethyl)piperazine is an organic compound with the molecular formula C14H22N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,5-dimethylphenethyl group attached to the piperazine ring
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylphenethyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylphenethylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product .
Analyse Des Réactions Chimiques
1-(2,5-Dimethylphenethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
1-(2,5-Dimethylphenethyl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential effects on biological systems. It may be used as a ligand in receptor binding studies or as a tool to investigate cellular pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its effects on neurotransmitter systems or as a potential therapeutic agent for various conditions.
Industry: In industrial applications, the compound may be used as an intermediate in the production of other chemicals or as a component in specialized formulations .
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenethyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)piperazine: This compound has a similar structure but lacks the ethyl group attached to the piperazine ring. It may exhibit different chemical and biological properties due to this structural difference.
1-(3,5-Dimethylphenyl)piperazine: This compound has the methyl groups in different positions on the phenyl ring, which can affect its reactivity and interactions with other molecules.
1-(2,3-Dimethylphenyl)piperazine:
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
1-[2-(2,5-dimethylphenyl)ethyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-12-3-4-13(2)14(11-12)5-8-16-9-6-15-7-10-16/h3-4,11,15H,5-10H2,1-2H3 |
Clé InChI |
RTWCATPNSSTXHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)




![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)




